4-(2-(Piperidin-3-yl)ethyl)pyridin-2-amine dihydrochloride
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Overview
Description
4-(2-(Piperidin-3-yl)ethyl)pyridin-2-amine dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-(2-(Piperidin-3-yl)ethyl)pyridin-2-amine dihydrochloride involves several steps. One common method includes the functionalization of unsaturated intermediates, which typically requires multiple steps . Industrial production methods focus on optimizing the yield and purity of the compound through various synthetic routes, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Chemical Reactions Analysis
4-(2-(Piperidin-3-yl)ethyl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is utilized for its pharmacological properties, including its potential as an anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agent . In the industry, it serves as a semi-flexible linker in PROTAC development for targeted protein degradation .
Mechanism of Action
The mechanism of action of 4-(2-(Piperidin-3-yl)ethyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, leading to the modulation of various biological processes .
Comparison with Similar Compounds
Similar compounds to 4-(2-(Piperidin-3-yl)ethyl)pyridin-2-amine dihydrochloride include other piperidine derivatives such as 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride . These compounds share similar structural features but may differ in their pharmacological properties and applications. The uniqueness of this compound lies in its specific functional groups and their influence on its biological activity .
Properties
Molecular Formula |
C12H21Cl2N3 |
---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
4-(2-piperidin-3-ylethyl)pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C12H19N3.2ClH/c13-12-8-10(5-7-15-12)3-4-11-2-1-6-14-9-11;;/h5,7-8,11,14H,1-4,6,9H2,(H2,13,15);2*1H |
InChI Key |
ADGKBQPQUWSDMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CCC2=CC(=NC=C2)N.Cl.Cl |
Origin of Product |
United States |
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